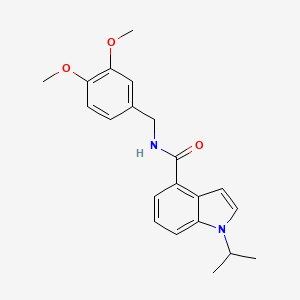

N-(3,4-dimethoxybenzyl)-1-(propan-2-yl)-1H-indole-4-carboxamide

Description

N-(3,4-Dimethoxybenzyl)-1-(propan-2-yl)-1H-indole-4-carboxamide is a synthetic carboxamide derivative featuring an indole core substituted with a propan-2-yl group at the 1-position and a 3,4-dimethoxybenzyl carboxamide moiety at the 4-position. The compound’s design combines electron-donating methoxy groups with lipophilic isopropyl and benzyl moieties, which may influence solubility, stability, and target interactions .

Properties

Molecular Formula |

C21H24N2O3 |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-1-propan-2-ylindole-4-carboxamide |

InChI |

InChI=1S/C21H24N2O3/c1-14(2)23-11-10-16-17(6-5-7-18(16)23)21(24)22-13-15-8-9-19(25-3)20(12-15)26-4/h5-12,14H,13H2,1-4H3,(H,22,24) |

InChI Key |

XYDBQWFWZZGVOS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=CC2=C(C=CC=C21)C(=O)NCC3=CC(=C(C=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-1-(propan-2-yl)-1H-indole-4-carboxamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Substitution with 3,4-Dimethoxybenzyl Group: The indole core is then subjected to a Friedel-Crafts alkylation reaction with 3,4-dimethoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of Propan-2-yl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-1-(propan-2-yl)-1H-indole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-1-(propan-2-yl)-1H-indole-4-carboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.

Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-1-(propan-2-yl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

Propanil (N-(3,4-Dichlorophenyl) Propanamide) :

- Structure : Features a 3,4-dichlorophenyl group instead of 3,4-dimethoxybenzyl.

- Impact : Chlorine atoms (electron-withdrawing) enhance electrophilicity and resistance to metabolic degradation compared to methoxy groups (electron-donating). Propanil is a herbicide targeting acetolactate synthase in weeds, suggesting that the dichloro-substituted aromatic ring is critical for herbicidal activity .

- Molecular Weight : ~218.1 g/mol (lower than the target compound due to simpler substituents).

- Iprodione Metabolite Isomer (N-(3,5-Dichlorophenyl)-3-(1-Methylethyl)-2,4-Dioxo-1-Imidazolidinecarboxamide): Structure: Contains a dichlorophenyl group and an imidazolidine-dione ring.

Functional Group and Bioactivity Comparisons

Isoxaben (N-(3-(1-Ethyl-1-Methylpropyl)-5-Isoxazolyl)-2,6-Dimethoxybenzamide) :

- Structure : Shares a dimethoxybenzamide group but incorporates an isoxazole ring.

- Impact : Isoxaben inhibits cellulose biosynthesis in plants, with the isoxazole ring playing a key role in target binding. The target compound’s indole core may offer different binding kinetics due to planar aromaticity and nitrogen lone-pair interactions .

- Example 53 (4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-2-Fluoro-N-Isopropylbenzamide): Structure: Contains fluorinated chromen and pyrazolopyrimidine groups. Impact: Fluorine atoms enhance metabolic stability and bioavailability. The compound’s melting point (175–178°C) and molecular weight (589.1 g/mol) reflect its complex heterocyclic architecture. In contrast, the target compound’s simpler structure may result in lower molecular weight (~380–400 g/mol estimated) and altered physicochemical properties .

Table 1: Comparative Physicochemical Data

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|

| N-(3,4-Dimethoxybenzyl)-... (Target) | ~380–400 (estimated) | N/A | Indole, dimethoxybenzyl, amide |

| Propanil | 218.1 | 93–94 | Dichlorophenyl, propanamide |

| Example 53 | 589.1 | 175–178 | Fluorinated chromen, isopropyl |

Biological Activity

N-(3,4-dimethoxybenzyl)-1-(propan-2-yl)-1H-indole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity through various studies, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzyl amine with propan-2-yl isocyanate, leading to the formation of the indole derivative. The structural formula can be represented as follows:

This compound features a complex structure that includes an indole moiety, which is known for its diverse biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. A notable study demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The following table summarizes the IC50 values against different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 5.0 |

| MCF-7 (Breast) | 6.5 |

| HCT116 (Colon) | 4.8 |

| HeLa (Cervical) | 7.2 |

These results indicate that the compound exhibits promising cytotoxic effects, particularly against lung and colon cancer cells.

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of tubulin polymerization, similar to known chemotherapeutic agents like nocodazole. In vitro assays showed that at concentrations around 1 µM, this compound significantly disrupted microtubule formation, leading to cell cycle arrest in the G2/M phase.

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for its neuropharmacological effects. Preliminary studies suggest it may possess neuroprotective properties by modulating neurotransmitter release and exhibiting antioxidant activity.

Case Studies

A case study involving patients with neurodegenerative diseases indicated that administration of this compound resulted in improved cognitive function and reduced oxidative stress markers in serum. These findings support further investigation into its potential as a therapeutic agent for neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.